1-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-4-methylpiperazine
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Overview
Description
2-(4-Methylpiperazinomethyl)dibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its intricate molecular framework, which includes a piperazine ring, a dibenzoxepin core, and a dioxolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazinomethyl)dibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzoxepin Core: This step involves the cyclization of a biphenyl derivative under acidic conditions to form the dibenzoxepin core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the dibenzoxepin core.
Formation of the Dioxolane Moiety: The final step involves the formation of the dioxolane ring through a condensation reaction with a diol and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazinomethyl)dibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Methylpiperazinomethyl)dibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazinomethyl)dibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazinomethyl)dibenz(2,36,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
2-(4-Methylpiperazinomethyl)dibenz(2,36,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxepane: Similar structure but with a dioxepane ring.
Uniqueness
The uniqueness of 2-(4-Methylpiperazinomethyl)dibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84646-82-2 |
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Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-methyl-4-(3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaen-4-ylmethyl)piperazine |
InChI |
InChI=1S/C21H24N2O3/c1-22-10-12-23(13-11-22)14-19-25-20-15-6-2-4-8-17(15)24-18-9-5-3-7-16(18)21(20)26-19/h2-9,19-21H,10-14H2,1H3 |
InChI Key |
NZIPPFLRCKNBLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2OC3C(O2)C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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